Orantinib

Catalog No.
S724843
CAS No.
210644-62-5
M.F
C18H18N2O3
M. Wt
310.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orantinib

CAS Number

210644-62-5

Product Name

Orantinib

IUPAC Name

3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9-

InChI Key

NHFDRBXTEDBWCZ-ZROIWOOFSA-N

SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Synonyms

(Z)-3-(2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl)-propionic acid, (Z)-3-(2,4-dimethyl-5-(2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1H-pyrrol-3-yl)propionic acid, orantinib, SU 6668, SU006668, SU6668

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O

Investigating Cancer Biology:

Orantinib is primarily used to study the role of platelet-derived growth factor receptor beta (PDGFRβ) in cancer development and progression. PDGFRβ is a tyrosine kinase receptor involved in cell growth and angiogenesis (formation of new blood vessels). Orantinib specifically binds to and inhibits PDGFRβ, allowing researchers to:

  • Understand the contribution of PDGFRβ signaling to specific cancers: By blocking this pathway, scientists can observe the effects on cancer cell growth, survival, and migration, providing insights into the potential role of PDGFRβ as a therapeutic target in specific cancers [].
  • Identify potential drug combinations: Orantinib can be combined with other drugs targeting different pathways to assess their synergistic effects and identify potential therapeutic combinations for cancer treatment [].

Studying Other Diseases:

Beyond cancer, Orantinib has shown potential applications in studying other diseases with involvement of PDGFRβ or related signaling pathways, such as:

  • Fibrotic diseases: Orantinib is being investigated for its ability to inhibit excessive tissue fibrosis, a hallmark of diseases like liver fibrosis and idiopathic pulmonary fibrosis [].
  • Neurological diseases: Studies are exploring the potential of Orantinib in neurodegenerative diseases like Alzheimer's disease, where it may help regulate abnormal cell growth and support neuroprotection [].

Uncovering Underlying Mechanisms:

Orantinib's ability to target specific signaling pathways allows researchers to:

  • Investigate the downstream effects of PDGFRβ signaling: By observing the cellular and molecular changes upon Orantinib treatment, researchers can gain insights into the complex network of signaling pathways involved in various biological processes [].
  • Develop new research tools: Orantinib serves as a valuable tool for researchers to develop new methods and models to study cell signaling pathways and their role in various diseases.

XLogP3

2.2

UNII

9RL37ZZ665

Pharmacology

Orantinib is an orally bioavailable receptor tyrosine kinase inhibitor. SU6668 binds to and inhibits the autophosphorylation of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), thereby inhibiting angiogenesis and cell proliferation. SU6668 also inhibits the phosphorylation of the stem cell factor receptor tyrosine kinase c-kit, often expressed in acute myelogenous leukemia cells. (NCI04)

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Other CAS

252916-29-3

Wikipedia

Orantinib

Dates

Modify: 2023-08-15

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